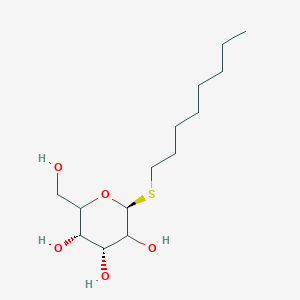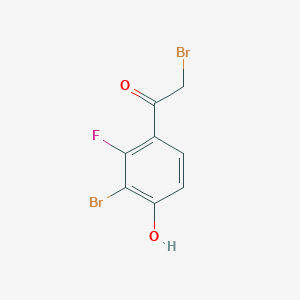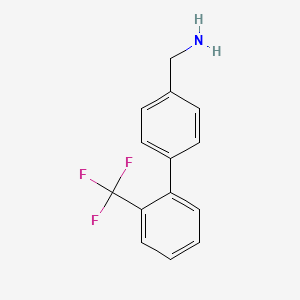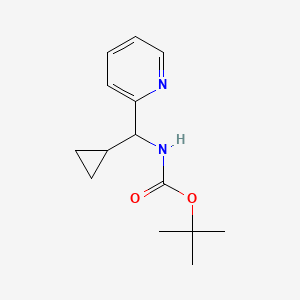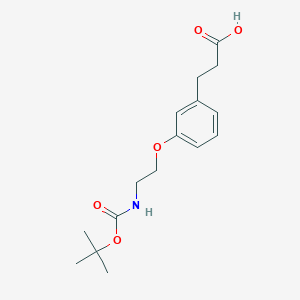
3-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)propanoic acid is an organic compound with the molecular formula C10H19NO5. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)propanoic acid typically involves the reaction of tert-butoxycarbonyl-protected amino acids with appropriate reagents. One common method involves the reaction of di-tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include heating the mixture to facilitate the formation of the Boc-protected compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically yields free amines.
Applications De Recherche Scientifique
3-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)propanoic acid involves the protection of amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . This selective protection and deprotection mechanism is crucial in the synthesis of complex molecules, particularly in peptide synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but with an ethanolamine backbone.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another Boc-protected compound used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in dipeptide synthesis and other applications.
Uniqueness
3-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)propanoic acid is unique due to its specific structure, which allows for versatile applications in organic synthesis. The presence of the Boc group provides stability under basic conditions and selective deprotection under acidic conditions, making it a valuable tool in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C16H23NO5 |
|---|---|
Poids moléculaire |
309.36 g/mol |
Nom IUPAC |
3-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-9-10-21-13-6-4-5-12(11-13)7-8-14(18)19/h4-6,11H,7-10H2,1-3H3,(H,17,20)(H,18,19) |
Clé InChI |
IZDGBJZZIYFFPD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



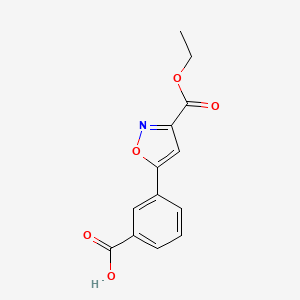

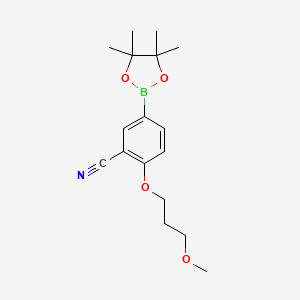

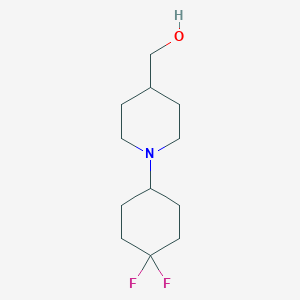
![Methyl 4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719993.png)
![4-Boc-3-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine](/img/structure/B13719994.png)


